Methyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetate
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Description
Methyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetate is a useful research compound. Its molecular formula is C15H12N2O3S and its molecular weight is 300.3 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetate is a compound of significant interest due to its diverse biological activities. This article examines its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of thieno-pyrimidine derivatives, including this compound. In vitro assays demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process.
Table 1: COX Inhibition Potency
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
This compound | 28.39 ± 0.03 | 23.8 ± 0.20 |
Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
The IC50 values indicate that this compound has comparable potency to established anti-inflammatory drugs like celecoxib, particularly against COX-2, which is associated with inflammatory pain.
Anticancer Activity
In addition to its anti-inflammatory properties, this compound has shown promise in cancer research. It was evaluated for its effects on cell proliferation in various cancer cell lines.
Case Study: A431 Vulvar Epidermal Carcinoma Cell Line
In vitro studies revealed that this compound significantly inhibited cell proliferation and migration in the A431 cell line, suggesting potential as an anticancer agent. The mechanism of action appears to involve the modulation of key signaling pathways associated with tumor growth and metastasis.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the thieno-pyrimidine ring can lead to significant changes in potency and selectivity for COX enzymes or cancer cell lines.
Key Findings:
- Electron-releasing Groups : The presence of electron-donating groups on the phenyl ring enhances COX inhibition.
- Substituent Positioning : Modifications at specific positions on the thieno-pyrimidine scaffold can improve selectivity towards COX isoforms.
Properties
Molecular Formula |
C15H12N2O3S |
---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
methyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetate |
InChI |
InChI=1S/C15H12N2O3S/c1-20-12(18)7-17-9-16-14-13(15(17)19)11(8-21-14)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 |
InChI Key |
JJDVFZFJPBPKMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=NC2=C(C1=O)C(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.